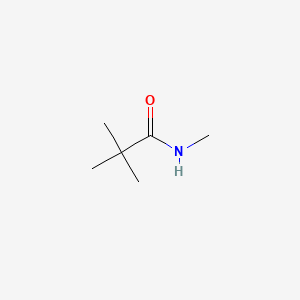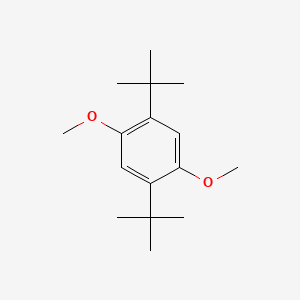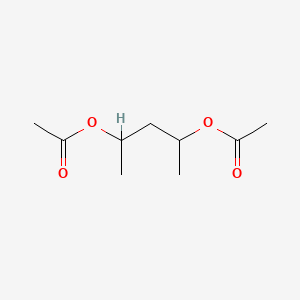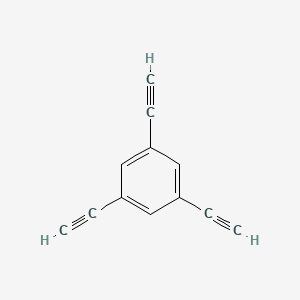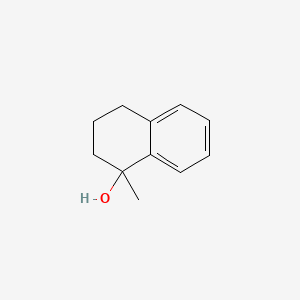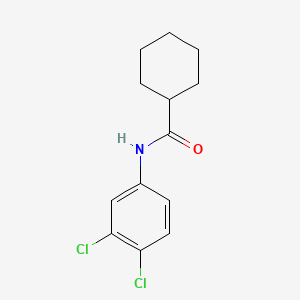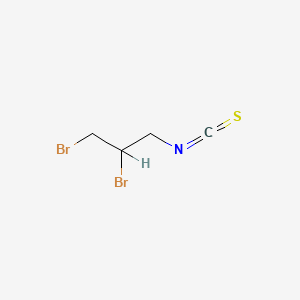
2,3-Dibromopropyl isothiocyanate
Vue d'ensemble
Description
2,3-Dibromopropyl isothiocyanate (2,3-DBPTC) is a synthetic organic compound with a variety of applications in scientific research. It is a brominated isothiocyanate, a type of organic compound derived from thiocyanic acid, and is a colorless, volatile liquid with a molecular weight of 270.2 g/mol. 2,3-DBPTC has been used in a range of studies, including studies of the synthesis of new compounds, the mechanism of action of certain compounds, and the biochemical and physiological effects of certain compounds. Additionally, possible future directions for 2,3-DBPTC research will be discussed.
Applications De Recherche Scientifique
1. Tandem Reactions in Water
- Application : 2,3-Dibromopropyl isothiocyanate (DBPI) is used in tandem reactions with 2-aminothiophenols or 2-aminophenols in water. This process leads to the efficient synthesis of structurally and pharmaceutically significant 2-aminobenzothiazoles and 2-aminobenzoxazoles.
- Advantages : This method offers benefits like high efficiency, environmentally benign solvent use, and simple experimental procedures.
- Source : (Zhang et al., 2011).
2. Synthesis of Bimodal Imaging Agents
- Application : DBPI is involved in the synthesis of bodipy-DOTA and its In(III), Ga(III), and Cu(II) complexes. These are used as probes for bimodal imaging, enabling both optical and nuclear imaging.
- Source : (Bernhard et al., 2010).
3. Real-time Monitoring of Mitophagy
- Application : A DBPI-functionalized tetraphenylethene is synthesized for use as a fluorescent bioprobe. This bioprobe is specific to mitochondria and allows for real-time monitoring of mitophagy due to its high specificity and photostability.
- Source : (Zhang et al., 2015).
4. Chemoprotection Against Cancer
- Application : Isothiocyanates like DBPI show promise in cancer chemoprotection. They have been studied in animal models for their effects on carcinogenesis, potentially through mechanisms such as inducing phase 2 enzymes, and affecting transcription factors.
- Source : (Dinkova-Kostova, 2013).
5. Antimicrobial Activity Against MRSA
- Application : Isothiocyanates derived from DBPI exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). They provide a potential avenue for addressing this challenging bacterial infection.
- Source : (Dias et al., 2014).
Safety and Hazards
2,3-Dibromopropyl isothiocyanate may cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has the potential to bioaccumulate in the food chain of living organisms .
Orientations Futures
Mécanisme D'action
- TBC acts as a flame retardant by blocking the generation of flammable gases during decomposition of the host polymer .
- These properties suggest its potential spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
2,3-Dibromopropyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can also interact with proteins involved in antioxidant responses, tumorigenesis, apoptosis, cell cycle regulation, and metastasis . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to apoptosis in neuronal cells . Additionally, it can affect the expression of genes related to inflammation and oxidative stress, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit cytochrome P450 enzymes, leading to altered metabolism of various substances . It also induces oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to apoptosis . These molecular interactions are critical for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can accumulate in tissues over time, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in significant cellular damage and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of the compound can induce cognitive impairment and depression-like behaviors in rodents . These findings highlight the importance of understanding the dosage-dependent effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It has been shown to accumulate in tissues such as the brain, liver, and lungs . This distribution pattern is important for understanding the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it has been observed to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
1,2-dibromo-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51784-10-2 | |
| Record name | 2,3-Dibromopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51784-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using 2,3-Dibromopropyl isothiocyanate?
A1: this compound serves as a useful precursor in synthesizing various heterocyclic compounds. Research indicates its application in forming substituted thiazolidine-2-thiones and tetrahydro-1,3-thiazine-2-thiones. [, ] For instance, reacting this compound with 2-amino-3-ethoxycarbonylthiophenes leads to the formation of specific substituted thiazolidine-2-thiones. [] Similarly, it plays a role in synthesizing 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. [] These findings highlight the versatility of this compound in constructing diverse heterocyclic systems.
Q2: How does the reaction of this compound with amines proceed? Is there a preferred regioselectivity?
A2: The addition reaction of amines to this compound exhibits regioselectivity. While the provided abstracts don't delve into the specific mechanistic details, one study focuses on understanding the orientation during this addition reaction. [] This suggests that the reaction might yield different isomeric products, and the research likely explores factors influencing the preferential formation of one isomer over others. Further investigation into the full text of these articles would provide a more detailed understanding of the reaction mechanism and the factors governing its regioselectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



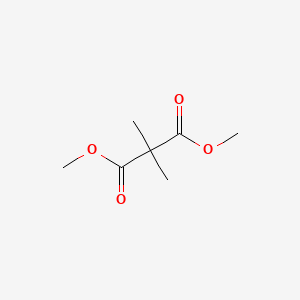
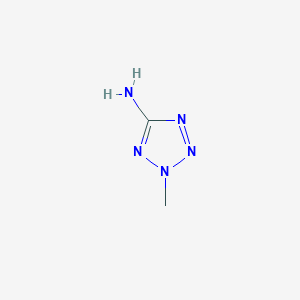
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)

